REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[CH:10][N:11]=[C:5]2[CH:4]=1.O=P(Cl)(Cl)Cl.CN(C)[CH:19]=[O:20]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]2[C:9]([CH:19]=[O:20])=[CH:10][N:11]=[C:5]2[CH:4]=1
|
Name
|
|
Quantity
|
621 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=2N(C=C1)C=CN2
|
Name
|
|
Quantity
|
16.8 mmol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
an oil was obtained
|
Type
|
CUSTOM
|
Details
|
The oil was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with EtOAc/Hexane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2N(C=C1)C(=CN2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 508 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |